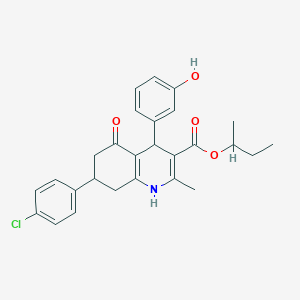
3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione, also known as CIQ, is a chemical compound that has gained significant attention in the field of neuroscience research. CIQ is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a type of ionotropic receptor that is widely expressed in the central nervous system.
Wirkmechanismus
3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione acts as a competitive antagonist of α7 nAChRs, which are involved in the regulation of various physiological processes, including learning and memory, attention, and inflammation. By blocking the activity of α7 nAChRs, 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione can modulate these processes and provide insights into their underlying mechanisms.
Biochemical and physiological effects:
3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the modulation of immune function. 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione has also been shown to have neuroprotective effects in various disease models, including ischemia and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione in lab experiments is its high potency and selectivity for α7 nAChRs. This allows researchers to specifically target these receptors and investigate their role in various physiological and pathological processes. However, one of the limitations of using 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research involving 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione, including the investigation of its effects in other disease models, the development of more potent and selective α7 nAChR antagonists, and the exploration of its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, further research is needed to better understand the underlying mechanisms of α7 nAChR modulation and to identify potential downstream targets for therapeutic intervention.
Conclusion:
In conclusion, 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione is a potent and selective antagonist of α7 nAChRs that has significant potential for scientific research in the field of neuroscience. Its unique mechanism of action and range of biochemical and physiological effects make it a valuable tool for investigating the role of α7 nAChRs in various physiological and pathological processes. Further research is needed to fully understand the potential therapeutic applications of 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione and to identify new targets for therapeutic intervention.
Synthesemethoden
The synthesis of 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione involves several steps, including the reaction of 4-iodoaniline with ethyl acetoacetate to form 1-(4-iodophenyl)-2,5-pyrrolidinedione. This intermediate is then reacted with cyclohexylamine to form 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione. The overall yield of the synthesis is approximately 20%.
Wissenschaftliche Forschungsanwendungen
3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione has been extensively used in scientific research to study the role of α7 nAChRs in various physiological and pathological processes. For example, 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione has been used to investigate the involvement of α7 nAChRs in cognitive function, anxiety, depression, and addiction. 3-(cyclohexylamino)-1-(4-iodophenyl)-2,5-pyrrolidinedione has also been used to study the effects of α7 nAChRs in various disease models, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
3-(cyclohexylamino)-1-(4-iodophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19IN2O2/c17-11-6-8-13(9-7-11)19-15(20)10-14(16(19)21)18-12-4-2-1-3-5-12/h6-9,12,14,18H,1-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFNHAZJYIVXCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexylamino)-1-(4-iodophenyl)pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2'-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid](/img/structure/B4937314.png)
![N-[(4-chlorophenyl)(phenyl)methyl]-1-ethyl-4-piperidinamine](/img/structure/B4937315.png)

![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-4-nitrobenzamide](/img/structure/B4937328.png)
![(1S*,4S*)-2-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B4937336.png)


![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-naphthamide](/img/structure/B4937349.png)

![N,N'-[5-(1,3-benzoxazol-2-yl)-1,3-phenylene]dibenzamide](/img/structure/B4937393.png)
![2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-iodobenzamide](/img/structure/B4937409.png)
![5-({[4-(benzylamino)-3-nitrophenyl]sulfonyl}amino)isophthalic acid](/img/structure/B4937417.png)
![N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B4937423.png)
